4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines This compound is characterized by the presence of fluorobenzyl groups and a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available precursors
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Formation of the Core Structure: : The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as thieno[2,3-e]pyrimidine derivatives and triazole precursors. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and suitable solvents to facilitate the cyclization process .
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Introduction of Fluorobenzyl Groups: : The fluorobenzyl groups can be introduced through nucleophilic substitution reactions. Common reagents for this step include 4-fluorobenzyl halides and thiol derivatives. The reaction conditions typically involve the use of polar aprotic solvents and mild bases to promote the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
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Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
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Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit antimicrobial, antiviral, and anticancer activities .
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Medicine: : The compound and its derivatives are explored for their potential therapeutic applications. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate disease-related pathways .
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Industry: : In industrial applications, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it a valuable component in these technologies .
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
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Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines: : These compounds share the same core structure but differ in the substituents attached to the core. They exhibit similar chemical properties and reactivity .
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Fluorobenzyl Derivatives: : Compounds with fluorobenzyl groups exhibit similar electronic properties and can undergo similar chemical reactions .
Uniqueness
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to the combination of its core structure and the presence of fluorobenzyl groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H14F2N4OS2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H14F2N4OS2/c22-15-5-1-13(2-6-15)11-26-19(28)18-17(9-10-29-18)27-20(26)24-25-21(27)30-12-14-3-7-16(23)8-4-14/h1-10H,11-12H2 |
InChI Key |
SUEQBAYRJVERPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F)F |
Origin of Product |
United States |
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